molecular formula C33H31BF2N4O6S B1663741 (2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate CAS No. 380367-48-6

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate

Cat. No.: B1663741
CAS No.: 380367-48-6
M. Wt: 660.5 g/mol
InChI Key: TZBGLTNFAMQEEZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate is a bright, far-red fluorescent dye known for its high extinction coefficient and fluorescence quantum yield. It is relatively insensitive to solvent polarity and pH changes, making it a versatile tool in various scientific applications. Unlike highly water-soluble fluorophores, this compound has unique hydrophobic properties, making it ideal for staining lipids, membranes, and other lipophilic compounds .

Mechanism of Action

Target of Action

BODIPY 630/650-X, also known as Bodipy 630/650-X, is primarily used as a fluorescent probe for various biological targets . It is often conjugated to a variety of antibodies, peptides, proteins, tracers, and amplification substrates optimized for cellular labeling and detection . It has been used as a fluorescent conjugate of the adenosine receptor ligand N-ethylcarboxamido-adenosine (NECA) .

Mode of Action

The NHS ester (or succinimidyl ester) of BODIPY 630/650-X is a popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .

Biochemical Pathways

The specific biochemical pathways affected by BODIPY 630/650-X depend on the biomolecule to which it is conjugated. The resulting bodipy 630/650-x conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make the conjugates useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

Pharmacokinetics

The dye is typically dissolved in high-quality anhydrous dimethylformamide (dmf) or dimethylsulfoxide (dmso), and the reaction is carried out in 01-02 M sodium bicarbonate buffer, pH 83, at room temperature for 1 hour .

Result of Action

The resulting BODIPY 630/650-X conjugates display bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties can be useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

Action Environment

BODIPY 630/650-X dye is relatively insensitive to solvent polarity and pH change . It has unique hydrophobic properties ideal for staining lipids, membranes, and other lipophilic compounds . The dye is stored in a refrigerator (-5 to -30°C) and protected from light .

Biochemical Analysis

Biochemical Properties

BODIPY 630/650-X plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The NHS ester (or succinimidyl ester) of BODIPY 630/650-X is commonly used to conjugate the dye to a protein or antibody . NHS esters can label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The resulting BODIPY 630/650-X conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .

Cellular Effects

BODIPY 630/650-X has profound effects on various types of cells and cellular processes. It influences cell function by interacting with lipids, membranes, and other lipophilic compounds within the cell . Its unique hydrophobic properties make it an ideal tool for staining these components .

Molecular Mechanism

The molecular mechanism of BODIPY 630/650-X involves its interaction with biomolecules at the molecular level. This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, BODIPY 630/650-X exhibits stable fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make it useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate is typically synthesized by reacting the dye with a succinimidyl ester (NHS ester). The NHS ester is dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and reacted in 0.1-0.2 M sodium bicarbonate buffer (pH 8.3) at room temperature for 1 hour . The reaction involves the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar protocols but on a larger scale. The dye is often purified using gel filtration columns such as Sephadex G-25 or BioGel P-30 to separate labeled antibodies from free dye .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate primarily undergoes conjugation reactions with primary amines. The NHS ester reacts with the amine groups to form stable amide bonds .

Common Reagents and Conditions

Major Products Formed

The major products formed are this compound conjugates, which exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate is widely used in various scientific fields:

Comparison with Similar Compounds

Similar Compounds

  • Alexa Fluor 647
  • Cyanine-5 (Cy5)
  • Nile Blue
  • DiIC1 (5) iodide

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate stands out due to its unique hydrophobic properties, making it ideal for staining lipophilic compounds. It also has a relatively long excited-state lifetime, which is useful for fluorescence polarization assays and two-photon excitation microscopy .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31BF2N4O6S/c35-34(36)38-24(11-12-25(38)21-26-13-16-28(39(26)34)29-5-4-20-47-29)10-7-23-8-14-27(15-9-23)45-22-30(41)37-19-3-1-2-6-33(44)46-40-31(42)17-18-32(40)43/h4-5,7-16,20-21H,1-3,6,17-19,22H2,(H,37,41)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBGLTNFAMQEEZ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31BF2N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate
Reactant of Route 2
Reactant of Route 2
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate
Reactant of Route 3
Reactant of Route 3
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate
Reactant of Route 4
Reactant of Route 4
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate
Reactant of Route 5
Reactant of Route 5
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate
Reactant of Route 6
Reactant of Route 6
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate

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